N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride
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Overview
Description
N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of epoxides or halohydrins to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis techniques to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-amine: A simpler analog without the phenylethyl group.
N-Phenylethyl oxetane: Lacks the amine group.
Oxetan-3-one: Contains a carbonyl group instead of an amine.
Uniqueness
N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride is unique due to the presence of both the oxetane ring and the phenylethylamine moiety. This combination imparts distinct physicochemical properties and potential biological activities that are not observed in simpler analogs .
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9(12-11-7-13-8-11)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
AIUAGEHDCMJAMO-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2COC2.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COC2.Cl |
Origin of Product |
United States |
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